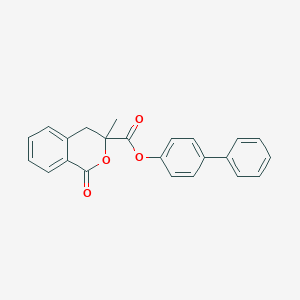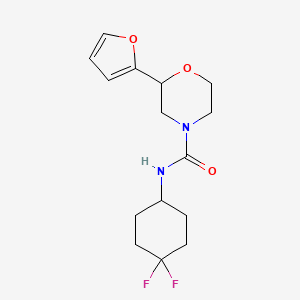
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are compounds with the general structure R₁R₂N-CO-NR₃R₄, where R groups can be hydrogen or organic substituents. This particular compound features a phenyl group, a methyl group, and an oxan-4-yl group attached to the urea core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. For example, the reaction between 3-Methyl-3-phenylbutan-2-amine and oxan-4-yl isocyanate under controlled conditions can yield the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted urea derivatives with new functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the oxan-4-yl group may impart unique steric and electronic properties, differentiating it from other urea derivatives.
特性
IUPAC Name |
1-(3-methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(17(2,3)14-7-5-4-6-8-14)18-16(20)19-15-9-11-21-12-10-15/h4-8,13,15H,9-12H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIJMYKAVXDHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(benzimidazol-1-yl)phenyl]-2-cyclopentylsulfonylacetamide](/img/structure/B7421574.png)
![2-[(7-Aminopyrido[2,3-d]pyrimidin-4-yl)amino]-2-(1-methylpyrazol-4-yl)ethanol](/img/structure/B7421581.png)


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7421603.png)

![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine](/img/structure/B7421611.png)
![5-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-5-oxo-N-propan-2-ylpentanamide](/img/structure/B7421618.png)
![Methyl 5-[[1-[4-(dimethylamino)phenyl]piperidin-4-yl]carbamoyl]-1-methylpyrrole-2-carboxylate](/img/structure/B7421628.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-hydroxyphenyl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7421649.png)
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methyl 4-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B7421654.png)
![N-(1-adamantyl)-N-(furan-2-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B7421656.png)
![N-[2-(2,6-dichlorophenyl)-2-hydroxyethyl]-N'-(3-phenyl-1,2-thiazol-5-yl)oxamide](/img/structure/B7421662.png)
![3,3,3-trifluoro-N-[[3-(phenoxymethyl)phenyl]methyl]propane-1-sulfonamide](/img/structure/B7421668.png)
